molecular formula C7H17ClN2 B11718311 (3S)-3-ethyl-1-methylpiperazine hydrochloride

(3S)-3-ethyl-1-methylpiperazine hydrochloride

Cat. No.: B11718311
M. Wt: 164.67 g/mol
InChI Key: MFVIIFUXRASKAW-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-ethyl-1-methylpiperazine hydrochloride is a chiral piperazine derivative offered as a chemical building block for research and development. The piperazine moiety is a privileged structure in medicinal chemistry and is frequently found in a wide range of bioactive molecules and approved pharmaceuticals . Its widespread use is due to its favorable impact on the physicochemical properties of a molecule, its structural and conformational characteristics, and its versatility as a synthon in synthetic chemistry . Piperazine-containing compounds are often explored as kinase inhibitors, receptor modulators, and in treatments for conditions such as cancer, viral infections, and central nervous system disorders . This compound, featuring a defined (S) stereochemistry at the 3-position and ethyl and methyl substituents, provides researchers with a valuable chiral intermediate for constructing more complex, stereospecific molecules. The product is supplied as the hydrochloride salt to enhance its stability and solubility. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

(3S)-3-ethyl-1-methylpiperazine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-3-7-6-9(2)5-4-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1

InChI Key

MFVIIFUXRASKAW-FJXQXJEOSA-N

Isomeric SMILES

CC[C@H]1CN(CCN1)C.Cl

Canonical SMILES

CCC1CN(CCN1)C.Cl

Origin of Product

United States

Preparation Methods

Core Reaction Pathway

The synthesis typically begins with a piperazine scaffold functionalized at the 3-position. Ethylation and methylation steps are sequentially applied, followed by hydrochloride salt formation. A representative pathway involves:

  • Ethylation : Introduction of the ethyl group via nucleophilic substitution or reductive amination.

  • Methylation : Regioselective N-methylation using methyl iodide or dimethyl sulfate.

  • Resolution : Chiral resolution or asymmetric synthesis to isolate the (S)-enantiomer.

  • Salt Formation : Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Critical Parameters

Optimization studies emphasize the following variables:

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature60–80°CHigher temperatures accelerate alkylation but risk racemization
Reaction Time8–16 hoursProlonged durations improve conversion but may degrade stereochemistry
SolventAcetonitrile/DMFPolar aprotic solvents enhance nucleophilicity
Methylation AgentMethyl iodide (1.1 eq)Excess reagent ensures complete N-methylation

For instance, a patent describing 1-methyl-3-phenylpiperazine synthesis achieved >95% purity by maintaining methylation at 10–25°C with 1.2 equivalents of methyl iodide in DMF. Similar conditions apply to (3S)-3-ethyl-1-methylpiperazine, though the ethyl group’s steric bulk necessitates longer reaction times.

Asymmetric Synthesis and Stereochemical Control

Chiral Pool Strategies

The (S)-configuration is introduced via chiral starting materials or resolution. A patent detailing (R)-3-ethylpiperidine hydrochloride synthesis used (S)-pyrrolidin-3-ol as a precursor, achieving enantiomeric excess (ee) >99% after catalytic hydrogenation. Analogous approaches for (3S)-3-ethylpiperazine involve:

  • Chiral Auxiliaries : Temporarily attaching groups like tert-butoxycarbonyl (Boc) to direct ethylation stereochemistry.

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers, though this method is less common for piperazines.

Dynamic Kinetic Resolution

In one protocol, lithium aluminium hydride (LiAlH4) reduced a ketone intermediate to the (S)-alcohol with 85% ee, leveraging steric effects in tetrahydrofuran at reflux. Subsequent methylation preserved chirality due to the rigid piperazine ring.

Regioselective Methylation Techniques

N-Methylation with Methyl Iodide

Methylation of the piperazine nitrogen is critical. A study optimized this step using sodium hydride as a base in DMF, achieving >90% yield by slow addition of methyl iodide at 15–25°C. Excess methyl iodide (1.1–1.2 eq) ensured complete reaction without over-alkylation.

Alternative Methylation Agents

Dimethyl sulfate and methyl triflate offer higher reactivity but require stringent temperature control (<30°C) to avoid dialkylation. These agents are less preferred due to toxicity and handling challenges.

Purification and Salt Formation

Crystallization and Chromatography

Post-synthesis purification involves:

  • Solvent Extraction : Toluene or ethyl acetate removes hydrophobic byproducts.

  • Flash Chromatography : Silica gel columns with ethyl acetate/petroleum ether gradients isolate the target compound in >95% purity.

Hydrochloride Salt Precipitation

Treating the free base with concentrated HCl in ethanol yields the hydrochloride salt. Key parameters include:

  • pH Control : Adjust to 2–3 using aqueous HCl.

  • Anti-Solvent Addition : Dropwise addition of diethyl ether induces crystallization.

Scalability and Industrial Adaptations

Batch vs. Continuous Processes

While batch processes dominate, continuous flow systems show promise for reducing racemization. A pilot-scale synthesis achieved 82% yield in 12 hours using a plug-flow reactor with in-line pH monitoring.

Green Chemistry Innovations

Recent advances replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and employ catalytic hydrogenation instead of LiAlH4, reducing waste .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-ethyl-1-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S)-3-ethyl-1-methylpiperazine hydrochloride has been extensively studied for its role as a chiral building block in the synthesis of various pharmaceuticals. Its derivatives have shown promising results in treating several conditions, including:

  • CNS Disorders : Research indicates that this compound may interact with neurotransmitter receptors, suggesting potential use in treating central nervous system disorders such as anxiety and depression .
  • Antiviral Activity : Studies have highlighted the compound's inhibitory effects on viral replication, indicating its potential as a therapeutic agent against viral infections .

Synthesis of Derivatives

The synthesis of this compound involves various methodologies that enhance its utility in drug design. Notable methods include:

  • N-Methylation Techniques : N-methylation has been shown to alter the conformation of piperazine derivatives, which can influence their biological activity. This is crucial for optimizing pharmacological properties .

Pharmacokinetics

Research into the pharmacokinetic profiles of related piperazine derivatives has demonstrated favorable absorption and distribution characteristics. These findings suggest that this compound could enhance therapeutic efficacy when incorporated into drug formulations .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntiviralInhibitory effects on viral replication
CNS InteractionAffinities for neurotransmitter receptors
AntimycobacterialEffective against mycobacterial strains

Case Study: CNS Interaction Studies

A study explored the binding affinity of this compound to various neurotransmitter receptors. The results indicated significant interaction with serotonin and dopamine receptors, which could lead to potential applications in treating mood disorders .

Case Study: Antiviral Activity

In vitro experiments demonstrated that derivatives of this compound exhibited substantial antiviral activity against specific viral strains. The mechanism appears to involve interference with viral entry or replication processes, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of (3S)-3-ethyl-1-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The ethyl and methyl substituents on the piperazine ring distinguish (3S)-3-ethyl-1-methylpiperazine hydrochloride from other derivatives. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features
(3S)-3-Ethyl-1-methylpiperazine HCl 3-ethyl (S), 1-methyl C₇H₁₇ClN₂ 164.68 95% Enhanced lipophilicity due to ethyl group; stereospecific interactions
(R)-1-Ethyl-3-methylpiperazine HCl 1-ethyl (R), 3-methyl C₇H₁₇ClN₂ 164.68 95% Opposite stereochemistry reduces receptor affinity compared to S-isomer
(S)-1-Isopropyl-3-methylpiperazine HCl 1-isopropyl, 3-methyl C₈H₂₀Cl₂N₂ 211.17 95% Bulkier isopropyl group increases steric hindrance, altering pharmacokinetics
1-(3-Chlorophenyl)piperazine HCl 1-(3-chlorophenyl) C₁₀H₁₃ClN₂·HCl 233.14 N/A Aromatic substituent enhances π-π stacking but reduces solubility

Key Observations :

  • Ethyl vs.
  • Aromatic vs. Aliphatic Substituents : Compounds like 1-(3-chlorophenyl)piperazine HCl exhibit higher molecular weights and altered solubility profiles due to aromatic rings, which may limit bioavailability compared to aliphatic derivatives .

Stereochemical Influences

The S-configuration at the 3-position is a critical differentiator:

  • Pharmacological Activity : highlights (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine, where the S-configuration enhances binding to nicotinic receptors. Similarly, the S-ethyl group in the target compound may optimize interactions with chiral binding pockets in enzymes or receptors .
  • Synthesis Challenges : Stereoselective synthesis often requires chiral catalysts or resolution techniques, as seen in for trihydrochloride salts .

Salt Forms and Solubility

  • Dihydrochloride vs. Trihydrochloride Salts : The target compound’s hydrochloride salt (1:1 stoichiometry) contrasts with trihydrochloride derivatives like 1-[(1,3-thiazol-5-yl)methyl]piperazine trihydrochloride (). Higher chloride content in trihydrochlorides increases aqueous solubility but may also raise toxicity risks .

Biological Activity

(3S)-3-ethyl-1-methylpiperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the molecular formula C7H16N2·HCl and a molecular weight of 178.68 g/mol. The compound features a piperazine ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor or modulator in various biochemical pathways. For example, piperazine derivatives are known to exhibit binding affinity to muscarinic acetylcholine receptors, which are implicated in numerous physiological processes including cell proliferation and apoptosis resistance .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds induce apoptosis and exhibit better efficacy than standard chemotherapeutics like bleomycin .

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its efficacy is often compared to established antibiotics, with some derivatives exhibiting significant zone of inhibition against strains such as E. coli and S. aureus .

Enzyme Inhibition

The compound has been noted for its potential in enzyme inhibition studies. For instance, it can inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions and disease progression. This property makes it a candidate for further exploration in drug development targeting metabolic disorders.

Case Studies

  • Cytotoxicity Assays : A study involving various piperazine derivatives revealed that this compound exhibited IC50 values comparable to leading anticancer agents when tested on human leukemia cells .
  • Antimicrobial Testing : In antimicrobial assays, this compound demonstrated a significant inhibitory effect against multiple bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL .

Data Table: Biological Activity Summary

Biological Activity Effect IC50/MIC References
AnticancerInduces apoptosisIC50 comparable to bleomycin
AntimicrobialInhibits bacterial growthMIC 6 - 12.5 µg/mL
Enzyme inhibitionModulates metabolic pathwaysNot specified

Q & A

Basic: How can researchers optimize the synthesis of (3S)-3-ethyl-1-methylpiperazine hydrochloride to ensure high enantiomeric purity?

Methodological Answer:
To achieve high enantiomeric purity, employ chiral resolution techniques such as diastereomeric salt formation or chromatography using chiral stationary phases (e.g., amylose- or cellulose-based columns). Monitor reaction progress via HPLC with a chiral column (e.g., Chiralpak AD-H) and validate purity using polarimetry or circular dichroism (CD). Reaction conditions (temperature, solvent, and catalyst) should be systematically varied to minimize racemization. For example, lower temperatures (0–25°C) in aprotic solvents like dichloromethane can reduce stereochemical scrambling .

Advanced: What experimental strategies can resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Contradictions in solubility data often arise from variations in pH, temperature, or solvent purity. Design a standardized protocol:

  • Prepare saturated solutions in buffered media (pH 1–12) at controlled temperatures (e.g., 25°C ± 0.1°C).
  • Use dynamic light scattering (DLS) to detect colloidal aggregates.
  • Validate results via isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
    Cross-reference with computational models (e.g., COSMO-RS) to predict solubility behavior and identify outliers .

Basic: What analytical methods are most reliable for assessing the purity of this compound?

Methodological Answer:
Combine orthogonal techniques:

  • HPLC-UV/ELSD with a C18 column (e.g., Waters XBridge) and gradient elution (0.1% TFA in water/acetonitrile) to detect organic impurities.
  • Karl Fischer titration for water content.
  • ICP-MS to quantify inorganic residues (e.g., chloride counterion stoichiometry).
  • 1H/13C NMR to confirm structural integrity and detect stereochemical deviations .

Advanced: How can researchers elucidate the stereochemical impact of the (3S)-ethyl group on the compound’s biological activity?

Methodological Answer:

  • Synthesize both enantiomers and their racemic mixture.
  • Conduct comparative binding assays (e.g., surface plasmon resonance or radioligand displacement) against target receptors (e.g., serotonin or dopamine receptors).
  • Perform molecular dynamics simulations to analyze steric and electronic interactions at the binding site. Correlate findings with in vitro functional assays (e.g., cAMP accumulation) to quantify efficacy differences .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced: How can in silico methods predict the metabolic stability of this compound?

Methodological Answer:

  • Use software like Schrödinger’s ADMET Predictor or SwissADME to compute key parameters:
    • CYP450 metabolism : Identify potential oxidation sites (e.g., ethyl or methyl groups).
    • Plasma protein binding : Predict using LogP and topological polar surface area (TPSA).
    • Half-life estimation : Apply QSAR models trained on piperazine derivatives. Validate predictions with in vitro microsomal stability assays .

Basic: What spectroscopic techniques are optimal for structural confirmation of this compound?

Methodological Answer:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to confirm stereochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula ([M+H]+ ion).
  • IR spectroscopy : Identify characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C-Cl at ~700 cm⁻¹) .

Advanced: What strategies mitigate impurity formation during scale-up synthesis?

Methodological Answer:

  • Use design of experiments (DoE) to optimize parameters (e.g., residence time, mixing efficiency).
  • Implement continuous flow chemistry to enhance reproducibility and reduce byproducts.
  • Monitor intermediates via in-line PAT tools (e.g., ReactIR) and isolate impurities using preparative HPLC. Compare impurity profiles to pharmacopeial standards (e.g., ICH Q3A guidelines) .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines.
  • Analyze degradation products via LC-MS and quantify using external standards.
  • Assess photostability in UV/VIS light chambers (ICH Q1B) and correlate degradation kinetics with Arrhenius modeling .

Advanced: How can in vitro-in vivo correlation (IVIVC) studies improve bioavailability predictions for this compound?

Methodological Answer:

  • Perform dissolution testing in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
  • Use PBPK modeling (e.g., GastroPlus) to predict absorption profiles based on permeability (Caco-2 assays) and solubility.
  • Validate with preclinical pharmacokinetic studies in rodent models, comparing AUC and Cmax values to in vitro data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.